4-Bromo-3-(piperazin-1-yl)benzonitrile
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Overview
Description
4-Bromo-3-(piperazin-1-yl)benzonitrile is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromine atom at the fourth position and a piperazine ring attached to the third position of a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(piperazin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 4-bromo-3-nitrobenzonitrile with piperazine. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to form the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of various substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
4-Bromo-3-(piperazin-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The bromine atom and nitrile group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(methylpiperazin-1-yl)benzonitrile
- 4-Bromo-3-(ethylpiperazin-1-yl)benzonitrile
- 4-Bromo-3-(phenylpiperazin-1-yl)benzonitrile
Uniqueness
4-Bromo-3-(piperazin-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the piperazine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
4-bromo-3-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12BrN3/c12-10-2-1-9(8-13)7-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI Key |
XGZAWWCUCROHFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)C#N)Br |
Origin of Product |
United States |
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